molecular formula C16H18F2N2O B2409392 N-[Cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide CAS No. 2178247-59-9

N-[Cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide

货号 B2409392
CAS 编号: 2178247-59-9
分子量: 292.33
InChI 键: MYSZMBDFERPDDK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[Cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide, commonly known as BMS-986177, is a small molecule drug that has been developed by Bristol-Myers Squibb for the treatment of various diseases. It belongs to the class of drugs called Tyrosine Kinase Inhibitors (TKIs) and has shown promising results in preclinical studies for the treatment of cancer and autoimmune diseases.

作用机制

BMS-986177 is a selective inhibitor of JAK2 and TYK2, which are key enzymes involved in the JAK-STAT signaling pathway. This pathway plays a crucial role in the regulation of immune responses, cell proliferation, and differentiation. By inhibiting JAK2 and TYK2, BMS-986177 blocks the downstream signaling of several cytokines, including interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ). This leads to a reduction in the production of pro-inflammatory cytokines and a decrease in the activation of immune cells.

生化和生理效应

BMS-986177 has been shown to have potent anti-inflammatory and immunomodulatory effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines, including IL-6, IL-12, and IFN-γ, in vitro and in vivo. BMS-986177 has also been shown to decrease the activation of immune cells, including T cells and B cells, in preclinical models of autoimmune diseases. In addition, BMS-986177 has demonstrated efficacy in preclinical models of cancer, including acute myeloid leukemia, by inhibiting the proliferation and survival of cancer cells.

实验室实验的优点和局限性

BMS-986177 has several advantages for lab experiments. It has a high degree of selectivity for JAK2 and TYK2, which reduces the risk of off-target effects. BMS-986177 has also shown good pharmacokinetic properties in preclinical studies, including good oral bioavailability and a long half-life. However, BMS-986177 has some limitations for lab experiments. It is a small molecule drug, which may limit its ability to penetrate certain tissues or reach certain targets. In addition, BMS-986177 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

未来方向

For research on BMS-986177 include clinical trials to evaluate its safety and efficacy in humans. In addition, further research is needed to understand the mechanism of action of BMS-986177 and its potential for combination therapy with other drugs. BMS-986177 may also have potential for the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis, which are characterized by dysregulated immune responses.

合成方法

The synthesis of BMS-986177 involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the cyano(cyclohexyl)methyl group, which is achieved through a Grignard reaction. The final product is obtained by reacting the cyano(cyclohexyl)methyl compound with difluoromethylbenzoic acid. The synthesis of BMS-986177 has been described in detail in a patent application filed by Bristol-Myers Squibb.

科学研究应用

BMS-986177 has been extensively studied in preclinical models for the treatment of various diseases. It has shown potent activity against several tyrosine kinases, including JAK2, TYK2, and FLT3, which are involved in the pathogenesis of cancer and autoimmune diseases. BMS-986177 has also been shown to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the development of autoimmune diseases. In preclinical studies, BMS-986177 has demonstrated efficacy in several disease models, including rheumatoid arthritis, psoriasis, and acute myeloid leukemia.

属性

IUPAC Name

N-[cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N2O/c17-15(18)12-6-8-13(9-7-12)16(21)20-14(10-19)11-4-2-1-3-5-11/h6-9,11,14-15H,1-5H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSZMBDFERPDDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C#N)NC(=O)C2=CC=C(C=C2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[Cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。